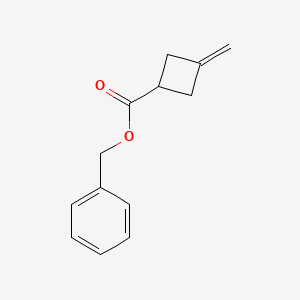

Benzyl 3-methylenecyclobutanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-methylidenecyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-10-7-12(8-10)13(14)15-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBNTQCNDOLTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726839 | |

| Record name | Benzyl 3-methylidenecyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939768-58-8 | |

| Record name | Benzyl 3-methylidenecyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 3 Methylenecyclobutanecarboxylate

Synthesis from 3-Oxocyclobutanecarboxylic Acid Derivatives

A important strategy for the synthesis of benzyl (B1604629) 3-methylenecyclobutanecarboxylate begins with a 3-oxocyclobutanecarboxylic acid derivative. google.comgoogle.compatsnap.com This approach focuses on the conversion of the ketone functional group into an exocyclic methylene (B1212753) group.

Application of Tebbe Olefination for Exocyclic Methylene Formation

The Tebbe olefination is a powerful method for the methylenation of carbonyl compounds, including ketones, aldehydes, and esters. wikipedia.orgchem-station.comorganic-chemistry.org The Tebbe reagent, a titanium-based organometallic compound, is known for its ability to convert a carbonyl group into a methylene group. wikipedia.org The reaction proceeds through a Schrock carbene intermediate that reacts with the carbonyl compound to form an oxatitanacyclobutane, which then decomposes to the desired alkene. wikipedia.org

In the context of synthesizing benzyl 3-methylenecyclobutanecarboxylate, the Tebbe reagent would be applied to a precursor such as benzyl 3-oxocyclobutanecarboxylate. The reaction is expected to selectively methylenate the ketone functionality. One of the advantages of the Tebbe reagent is its relatively low basicity compared to other olefination reagents like Wittig reagents, which minimizes potential side reactions. wikipedia.org

| Parameter | Description |

| Substrate | Benzyl 3-oxocyclobutanecarboxylate |

| Reagent | Tebbe Reagent ((C₅H₅)₂TiCH₂ClAl(CH₃)₂) |

| Solvent | Typically THF or toluene |

| Temperature | Often performed at low temperatures initially, then warmed to room temperature |

| Product | This compound |

Exploration of Alternative Olefination Reactions

Beyond the Tebbe olefination, other methods are available for the conversion of ketones to alkenes. The Wittig reaction is a widely used alternative that employs a phosphonium (B103445) ylide to introduce the methylene group. wikipedia.org A theoretical study of the Wittig reaction on cyclobutanone (B123998) suggests that the reaction is feasible, though the reactivity is influenced by ring strain. nih.govresearchgate.net The reaction of benzyl 3-oxocyclobutanecarboxylate with a methylenetriphenylphosphorane (B3051586) would be a direct route to the target molecule.

Other less common, yet potentially effective, olefination reactions include the Petasis olefination, which uses a dimethyltitanocene reagent, and the Julia-Kocienski olefination. The choice of olefination reagent can be influenced by factors such as substrate compatibility and desired reaction conditions.

| Reaction | Reagent | General Applicability |

| Wittig Reaction | Methylenetriphenylphosphorane | Effective for ketones and aldehydes |

| Petasis Olefination | Dimethyltitanocene | Similar to Tebbe, good for a range of carbonyls |

| Julia-Kocienski Olefination | Heteroaryl sulfones | Generally used for more complex alkenes |

Esterification of 3-Methylenecyclobutanecarboxylic Acid Precursors

An alternative synthetic strategy involves the formation of the benzyl ester after the exocyclic methylene group has been established. This approach starts with 3-methylenecyclobutanecarboxylic acid and employs various esterification methods.

Direct Esterification with Benzyl Alcohol

The Fischer esterification is a classic method for the formation of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.comucalgary.camasterorganicchemistry.com This equilibrium-driven reaction can be pushed towards the product by using an excess of one of the reactants or by removing water as it is formed. masterorganicchemistry.com For the synthesis of this compound, 3-methylenecyclobutanecarboxylic acid would be reacted with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. researchgate.net

| Parameter | Description |

| Substrate | 3-Methylenecyclobutanecarboxylic acid |

| Reagent | Benzyl alcohol |

| Catalyst | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) |

| Conditions | Typically heated to reflux with removal of water |

| Product | This compound |

Carbonyldiimidazole (CDI)-Mediated Esterification

Carbonyldiimidazole (CDI) is a versatile coupling reagent used to activate carboxylic acids for reaction with nucleophiles, including alcohols, to form esters. nih.govrsc.org The reaction proceeds by the formation of a highly reactive acylimidazolide intermediate, which then readily reacts with benzyl alcohol. researchgate.net This method is often favored for its mild reaction conditions and the avoidance of strong acids. The byproducts of the reaction, imidazole (B134444) and carbon dioxide, are easily removed.

A general procedure would involve the treatment of 3-methylenecyclobutanecarboxylic acid with CDI, followed by the addition of benzyl alcohol.

| Parameter | Description |

| Substrate | 3-Methylenecyclobutanecarboxylic acid |

| Activating Reagent | 1,1'-Carbonyldiimidazole (CDI) |

| Nucleophile | Benzyl alcohol |

| Solvent | Aprotic solvents such as THF or CH₂Cl₂ |

| Conditions | Typically room temperature |

Acid Chloride Routes for Benzyl Ester Formation

A robust method for ester formation involves the conversion of the carboxylic acid to a more reactive acid chloride. 3-Methylenecyclobutanecarboxylic acid can be converted to 3-methylenecyclobutanecarbonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield this compound. This method is generally high-yielding and proceeds under mild conditions.

| Step | Reagents | Intermediate/Product |

| 1. Acid Chloride Formation | 3-Methylenecyclobutanecarboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride | 3-Methylenecyclobutanecarbonyl chloride |

| 2. Esterification | 3-Methylenecyclobutanecarbonyl chloride, Benzyl alcohol, Pyridine or Triethylamine | This compound |

Derivatization of Cyclobutane (B1203170) Precursor Molecules Leading to the Compound

A plausible and strategic approach to this compound involves the derivatization of a key intermediate, benzyl 3-oxocyclobutanecarboxylate. This precursor already contains the required benzyl ester and a cyclobutane core, simplifying the subsequent steps. The primary transformations would involve the introduction of the methylene group at the 3-position and the esterification of a carboxylic acid precursor.

A common and effective method for the conversion of a ketone to an alkene is the Wittig reaction. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction utilizes a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to react with the ketone at the 3-position of the cyclobutane ring, thereby forming the desired exocyclic double bond.

The benzyl ester functionality can be introduced via several standard esterification methods. One common approach is the Fischer esterification, which involves reacting the corresponding carboxylic acid (3-methylenecyclobutanecarboxylic acid) with benzyl alcohol in the presence of an acid catalyst. masterorganicchemistry.com Alternatively, the carboxylate can be reacted with benzyl bromide in the presence of a base to form the benzyl ester. arkat-usa.org

A potential synthetic pathway is outlined below:

Starting Material: 3-Oxocyclobutanecarboxylic acid.

Esterification: Protection of the carboxylic acid as its benzyl ester to yield benzyl 3-oxocyclobutanecarboxylate.

Olefinaton: A Wittig reaction on the ketone functionality to introduce the methylene group, yielding the final product, this compound.

Regioselective Functionalization Approaches for Cyclobutane Derivatives

Achieving regioselectivity in the functionalization of cyclobutane derivatives is a significant challenge due to the similar reactivity of the C-H bonds on the ring. Modern synthetic methods have been developed to control the position of functional group introduction with high precision.

One powerful strategy involves transition-metal-catalyzed C-H functionalization. For instance, rhodium(II) catalysts have been employed for the regioselective C-H functionalization of arylcyclobutanes. nih.gov By carefully selecting the rhodium catalyst and its ligands, it is possible to direct the functionalization to either the C1 (benzylic) or C3 position of the cyclobutane ring. nih.gov This approach highlights the ability to differentiate between seemingly similar C-H bonds based on subtle electronic and steric factors, a principle that can be extended to other substituted cyclobutanes.

Another approach to regiocontrol involves the use of directing groups. A functional group already present on the cyclobutane ring can chelate to a metal catalyst, bringing the reactive center in close proximity to a specific C-H bond and thus directing the functionalization to that position. While not directly applied to this compound in the reviewed literature, this strategy is a cornerstone of modern synthetic chemistry for achieving high regioselectivity.

The following table summarizes key findings in regioselective functionalization applicable to cyclobutane systems:

| Catalyst System | Substrate Type | Position of Functionalization | Key Findings |

| Rh₂(S-TCPTAD)₄ | Arylcyclobutanes | C1 (Benzylic) | Catalyst directs functionalization to the electronically favored benzylic position. nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | Arylcyclobutanes | C3 | Sterically demanding catalyst favors reaction at the less hindered C3 position. nih.gov |

Stereochemical Control in Precursor Synthesis

The stereochemistry of the cyclobutane core is often critical for the biological activity and physical properties of the final compound. Therefore, controlling the spatial arrangement of substituents during the synthesis of the precursor molecules is of paramount importance.

One of the most common methods for constructing the cyclobutane ring with a defined stereochemistry is the [2+2] cycloaddition reaction. acs.org This reaction involves the combination of two alkene components to form a four-membered ring. The stereochemistry of the starting alkenes is often transferred to the cyclobutane product. Photochemical [2+2] cycloadditions are particularly prevalent, although thermal and metal-catalyzed variants also exist. acs.org

Another elegant method for the stereocontrolled synthesis of cyclobutanes is the ring contraction of appropriately substituted pyrrolidines. acs.org This method can proceed with a high degree of stereospecificity, allowing for the synthesis of multi-substituted cyclobutanes with defined relative stereochemistry. acs.org

The following table provides an overview of methods for stereochemical control in the synthesis of cyclobutane precursors:

| Synthetic Method | Description | Stereochemical Outcome |

| [2+2] Cycloaddition | Combination of two alkene molecules to form a cyclobutane ring. acs.org | The stereochemistry of the product is often dependent on the stereochemistry of the starting alkenes. |

| Ring Contraction of Pyrrolidines | Conversion of a five-membered pyrrolidine (B122466) ring to a four-membered cyclobutane ring. acs.org | Can be highly stereospecific, yielding products with well-defined stereocenters. |

Scalable Synthesis and Process Optimization for Academic Research and Industrial Applications

The transition of a synthetic route from a small-scale academic laboratory setting to a larger-scale industrial production requires careful consideration of scalability and process optimization. The goal is to develop a safe, efficient, and cost-effective process that consistently delivers the target compound with high purity.

For the synthesis of cyclobutane derivatives, photochemical [2+2] cycloadditions, a common method for ring formation, have been successfully scaled up using continuous flow reactors. This technology offers several advantages over traditional batch processes, including improved light penetration, better temperature control, and enhanced safety. The use of flow chemistry can significantly increase the throughput and efficiency of photochemical reactions.

Process optimization for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates involves a multifaceted approach. pharmtech.comgd3services.comnumberanalytics.compharmafeatures.com Key strategies include:

Minimizing the number of synthetic steps: A shorter synthesis is generally more efficient and cost-effective.

Maximizing yields: Optimizing reaction conditions such as temperature, concentration, and catalyst loading to achieve the highest possible yield at each step.

Avoiding hazardous reagents and reaction conditions: Ensuring the safety of the process is a primary concern.

Developing robust purification methods: Eliminating the need for chromatographic purification at large scales by developing efficient crystallization or distillation procedures.

For the specific steps in the proposed synthesis of this compound, process optimization would focus on:

Wittig Reaction: Optimizing the base, solvent, and temperature to maximize the yield of the olefination product and simplify the removal of the triphenylphosphine (B44618) oxide byproduct. researchgate.net

Esterification: For Fischer esterification, optimizing the acid catalyst and the removal of water to drive the equilibrium towards the product. For esterification with benzyl bromide, optimizing the base and solvent to ensure complete reaction and minimize side products.

The development of a scalable synthesis for a cyclobutane-containing pharmaceutical intermediate often involves a detailed investigation of each step to ensure its robustness and efficiency on a larger scale. nus.edu.sgchemistryviews.org

Chemical Transformations and Reaction Mechanisms of Benzyl 3 Methylenecyclobutanecarboxylate

Reactivity of the Methylenecyclobutane (B73084) Moiety

The reactivity of Benzyl (B1604629) 3-methylenecyclobutanecarboxylate is centered on its methylenecyclobutane core. The exocyclic double bond readily participates in addition reactions, while the inherent strain of the four-membered ring provides a thermodynamic driving force for ring-opening and rearrangement reactions.

The exocyclic double bond of the methylenecyclobutane ring serves as a dienophile or dipolarophile, enabling participation in various cycloaddition reactions. These reactions are often efficient due to the high reactivity of the strained alkene.

The reaction of alkenes with diazo compounds, particularly in the presence of transition metal catalysts, is a fundamental method for the synthesis of cyclopropane (B1198618) rings. wikipedia.orgwikipedia.org In the case of Benzyl 3-methylenecyclobutanecarboxylate, the exocyclic double bond can react with a metal carbene, generated from a diazo compound, to form a dispiro[3.0.2]heptane system.

The generally accepted mechanism for metal-catalyzed cyclopropanation involves the initial reaction of the diazo compound with a metal complex (e.g., rhodium or copper catalysts) to expel nitrogen gas and form a metal carbene intermediate. wikipedia.orgresearchgate.net This electrophilic carbene is then transferred to the alkene in a concerted fashion. The reaction is typically stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. masterorganicchemistry.com For this compound, this would result in the formation of a spirocyclic cyclopropane ring at the site of the exocyclic double bond.

Table 1: Representative Reagents for Cyclopropanation

| Diazo Compound | Catalyst | Expected Product Structure |

| Ethyl diazoacetate | Rh₂(OAc)₄ | Benzyl 1-(ethoxycarbonyl)spiro[3.2]hexane-6-carboxylate |

| Diazomethane | Pd(OAc)₂ | Benzyl spiro[3.2]hexane-6-carboxylate |

| Trimethylsilyldiazomethane | Cu(acac)₂ | Benzyl 1-(trimethylsilyl)spiro[3.2]hexane-6-carboxylate |

1,3-Dipolar cycloadditions are powerful pericyclic reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The strained double bond of this compound makes it an excellent dipolarophile for reacting with various 1,3-dipoles. These reactions proceed in a concerted, stereospecific manner to generate spirocyclic heterocyclic systems. wikipedia.org

A notable example is the iodobenzene (B50100) diacetate-mediated reaction of methylenecyclobutane with phthalhydrazide (B32825), which acts as a precursor to a 1,3-dipole. This reaction yields a [3+2] cycloaddition product, demonstrating the feasibility of such transformations with the methylenecyclobutane core. acs.org The reaction mechanism involves the oxidation of phthalhydrazide to phthalazine-1,4-dione, which then behaves as a 1,3-dipole and reacts with the strained C=C bond. acs.org This methodology can be extended to a variety of 1,3-dipoles.

Table 2: Potential [3+2] Cycloaddition Reactions

| 1,3-Dipole | Dipole Source | Resulting Heterocyclic System |

| Azomethine ylide | N-benzylglycine + Aldehyde | Spiro-pyrrolidine |

| Nitrone | N-benzylhydroxylamine | Spiro-isoxazolidine |

| Benzyl azide | Benzyl bromide + NaN₃ | Spiro-triazoline |

| Nitrile oxide | Benzaldoxime + NCS | Spiro-isoxazoline |

The high ring strain of the methylenecyclobutane system makes it prone to thermal rearrangements. These reactions are often driven by the release of strain energy. For instance, substituted methylenecyclopropanecarboxylic acids, a related class of strained compounds, undergo thermal rearrangement through competitive pathways involving ring cleavage or intramolecular electrophilic addition. rsc.orgresearchgate.net By analogy, heating this compound could potentially induce rearrangements. One canonical pericyclic reaction for related systems is the vinylcyclobutane rearrangement, which typically yields a cyclohexene (B86901) derivative upon heating. While the subject molecule is not a vinylcyclobutane itself, modifications to the ester or reactions that create conjugation could open pathways to such rearrangements.

Another relevant transformation is the palladium-catalyzed Wacker oxidation of methylenecyclobutanes, which proceeds through a semi-pinacol-type rearrangement to yield cyclopentanones. nih.gov This highlights the tendency of the cyclobutane (B1203170) ring to undergo rearrangement and ring expansion under catalytic conditions.

The significant strain energy inherent in the four-membered ring of this compound provides a strong thermodynamic driving force for reactions that involve the cleavage of the cyclobutane core.

Ring-opening polymerization (ROP) is a key method for synthesizing polymers from cyclic monomers. The polymerization is driven by the relief of ring strain in the monomer. Given the substantial strain energy of the cyclobutane ring, this compound is a potential candidate for strain-driven ROP. While specific studies on this monomer are not prevalent, the principles of ROP can be applied. Various catalytic systems, including organocatalysts, enzymes, and metal complexes, are known to initiate the ROP of strained rings like lactones and other cyclic esters. nih.govd-nb.inforsc.orgnih.gov

The polymerization could potentially proceed via several mechanisms:

Coordination-Insertion ROP: Using metal catalysts, similar to the polymerization of benzyl malolactonate, where the initiator (e.g., benzyl alcohol) coordinates to the metal center and attacks the monomer. rsc.org

Cationic or Anionic ROP: Initiated by strong acids or bases that open the ring to create a propagating cationic or anionic chain end.

Radical ROP: Involving the exocyclic double bond, which might lead to a polymer with pendant cyclobutane rings, or a more complex mechanism involving both the double bond and ring-opening.

The resulting polymer structure would depend on the mechanism and the specific bonds that are cleaved during propagation. A successful ROP would lead to a polyester (B1180765) with a complex, functionalized repeating unit derived from the monomer.

Table 3: Potential Ring-Opening Polymerization Pathways

| Polymerization Type | Potential Initiator/Catalyst | Proposed Propagating Species | Resulting Polymer Backbone |

| Coordination-Insertion | Zinc-based catalysts + Benzyl alcohol | Metal-alkoxide | Polyester |

| Cationic | Strong Lewis or Brønsted acid | Carbocation | Polyether/Polyester |

| Anionic | Strong base (e.g., organolithium) | Carbanion/Alkoxide | Polyester |

| Radical | Radical Initiator (e.g., AIBN) | Radical | Polyalkane with pendant ester groups |

Ring-Opening Reactions of the Cyclobutane Core

Metal-Catalyzed Ring-Opening Transformations

The strained cyclobutane ring in this compound, in conjunction with the reactive methylene (B1212753) group, makes it a suitable substrate for metal-catalyzed ring-opening and ring-expansion reactions. These transformations are powerful methods for the synthesis of more complex carbocyclic and heterocyclic systems.

Palladium catalysts, in particular, are known to effect the ring expansion of methylenecyclobutanes to cyclopentanone (B42830) derivatives. nih.gov While specific studies on this compound are not extensively documented, the general mechanism is understood to involve the formation of a palladium-π-allyl complex, followed by migratory insertion and subsequent rearrangement. The presence of the benzyl ester functionality is not expected to interfere with this process and may influence the regioselectivity of the ring-opening.

Rhodium catalysts have also been shown to catalyze the ring expansion of related cyclobutane derivatives. For instance, rhodium(I) complexes can catalyze the rearrangement of allenylcyclopropanes to methylenecyclopentenes, and similar reactivity could be anticipated with methylenecyclobutanes. Rhodium-catalyzed [4+1] cycloadditions of benzocyclobutenones with alkenes provide a pathway to indanones, showcasing the utility of rhodium in C-C bond activation and ring expansion. beilstein-journals.org It is plausible that under appropriate conditions, rhodium catalysts could mediate the carbonylative ring expansion of this compound to functionalized cyclopentenones.

Electrophilic Additions to the Exocyclic Alkene, Including Epoxidation

The exocyclic double bond in this compound is susceptible to electrophilic attack. The reactivity of this alkene is influenced by both the strain of the four-membered ring and the electronic nature of the benzyl ester group.

Epoxidation of the exocyclic double bond can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is expected to proceed via a concerted mechanism, leading to the formation of a spirocyclic epoxide, Benzyl 3-oxaspiro[2.3]hexane-1-carboxylate. The reaction is stereospecific, with the oxygen atom adding to one face of the double bond. nih.gov The presence of the ester group, being electron-withdrawing, may slightly decrease the nucleophilicity of the alkene, potentially requiring more forcing reaction conditions compared to simple alkyl-substituted methylenecyclobutanes.

| Reagent | Expected Product | Reaction Type |

|---|---|---|

| m-CPBA | Benzyl 3-oxaspiro[2.3]hexane-1-carboxylate | Epoxidation |

| Br₂ | Benzyl 3-(dibromomethyl)cyclobutanecarboxylate | Halogenation |

| HBr | Benzyl 3-(bromomethyl)cyclobutanecarboxylate | Hydrohalogenation |

Wacker Oxidation and Related Hydroxypalladation Reactions

The Wacker oxidation provides a powerful method for the conversion of terminal alkenes to methyl ketones. In the case of methylenecyclobutanes, this reaction proceeds via a distinctive semi-pinacol-type rearrangement, leading to the formation of cyclopentanones. This transformation is highly relevant to this compound.

The reaction is catalyzed by a palladium(II) salt in the presence of a co-oxidant, such as copper(II) chloride and oxygen, or a nitrite (B80452) oxidant. The mechanism involves the initial coordination of the palladium catalyst to the exocyclic double bond, followed by a key hydroxypalladation step. Subsequent β-carbon elimination from the resulting palladium intermediate induces a 1,2-carbon shift, expanding the four-membered ring to a five-membered ring. Reductive elimination then affords the cyclopentanone product and regenerates the active palladium catalyst. For this compound, this reaction is expected to yield Benzyl 3-oxocyclopentanecarboxylate (B1258031) with high regioselectivity.

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| Methylenecyclobutane | PdCl₂(MeCN)₂ / tBuONO | Cyclopentanone | 95% |

| 3-Phenyl-methylenecyclobutane | PdCl₂(MeCN)₂ / tBuONO | 3-Phenylcyclopentanone | 92% |

Transformations of the Benzyl Ester Functional Group

Ester Hydrolysis and Saponification Kinetics

The benzyl ester group of this compound can be cleaved through hydrolysis under both acidic and basic conditions.

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent elimination of benzyl alcohol yields the corresponding carboxylic acid, 3-methylenecyclobutanecarboxylic acid.

Basic hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible process results in the formation of a carboxylate salt and benzyl alcohol. The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide ion. While specific kinetic data for this compound is not available, the rate of hydrolysis would be influenced by factors such as temperature, solvent, and the steric hindrance around the ester functionality.

Transesterification Reactions with Various Alcohols

Transesterification of this compound allows for the conversion of the benzyl ester to other esters by reaction with different alcohols. This reaction can be catalyzed by acids, bases, or enzymes.

Lewis acids are effective catalysts for transesterification. The reaction mechanism involves coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. A variety of alcohols, from simple primary alcohols to more sterically hindered secondary and tertiary alcohols, can be employed, although reaction rates may vary.

Enzyme-catalyzed transesterification, often employing lipases, offers a milder and more selective alternative. These biocatalytic methods can be performed under neutral conditions and often exhibit high functional group tolerance, making them suitable for complex molecules.

Chemoselective Reduction Pathways to Alcohols and Hydrocarbons

The benzyl ester group can be selectively reduced to the corresponding primary alcohol, (3-methylenecyclobutyl)methanol, or further to the hydrocarbon, 3-methylcyclobutane-1-yl)methyl)benzene. The choice of reducing agent is crucial for achieving chemoselectivity, particularly in the presence of the exocyclic alkene.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to the primary alcohol. It is likely that LiAlH₄ would also reduce the exocyclic double bond.

For a more selective reduction of the ester to the alcohol while preserving the alkene, diisobutylaluminum hydride (DIBAL-H) at low temperatures is often the reagent of choice. DIBAL-H is a bulky reducing agent that can selectively reduce esters to aldehydes at low temperatures, and upon further reduction or workup, to the alcohol. Its bulkiness and lower reactivity compared to LiAlH₄ can allow for the preservation of the double bond.

Catalytic hydrogenation with reagents such as sodium borohydride (B1222165) in the presence of a palladium catalyst (NaBH₄/PdCl₂) can be employed for the selective reduction of the double bond in the presence of the ester, depending on the reaction conditions. Conversely, specific catalytic systems exist for the hydrogenolysis of the benzyl ester to the carboxylic acid while leaving the alkene intact.

| Reagent | Primary Product | Selectivity |

|---|---|---|

| LiAlH₄ | (3-methylcyclobutyl)methanol | Reduces both ester and alkene |

| DIBAL-H (-78 °C) | (3-methylenecyclobutyl)methanol | Selective for ester reduction |

| H₂, Pd/C | Benzyl 3-methylcyclobutanecarboxylate | Selective for alkene reduction |

Chemistry Involving the Benzylic Moiety

The benzylic moiety of this compound is a key functional handle that allows for a variety of chemical transformations. The reactivity of this group is central to the deprotection of the carboxylate and can also be exploited for further molecular modifications. This section explores the principal reactions targeting the benzyl group: its cleavage through catalytic hydrogenolysis, other selective debenzylation techniques, and the potential for benzylic functionalization and benzyl transfer reactions.

Catalytic Hydrogenolysis-Mediated Cleavage of the Benzyl Group

Catalytic hydrogenolysis is a widely employed and highly efficient method for the deprotection of benzyl esters to yield the corresponding carboxylic acid. This reaction involves the cleavage of the C–O bond of the ester by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

The general mechanism for the hydrogenolysis of a benzyl ester involves the oxidative addition of the benzyl-oxygen bond to the palladium surface. This is followed by hydrogenolysis of the resulting palladium-alkoxide intermediate to release the carboxylic acid and toluene. The efficiency of this process is high, often proceeding under mild conditions of temperature and pressure.

A critical consideration in the hydrogenolysis of this compound is the presence of the exocyclic double bond in the cyclobutane ring. This olefinic group is also susceptible to reduction under standard hydrogenation conditions. Therefore, achieving selective cleavage of the benzyl group without concomitant saturation of the methylenecyclobutane core requires careful control of reaction parameters.

Strategies to enhance the selectivity of benzyl ester hydrogenolysis in the presence of reducible functional groups include the use of specific catalyst poisons or modifiers. For instance, the addition of compounds like pyridine (B92270) or quinoline (B57606) to the reaction mixture can selectively deactivate the catalyst towards olefin hydrogenation while still permitting the desired hydrogenolysis of the benzyl group. researchgate.net The choice of solvent can also influence the reaction's selectivity and rate.

Table 1: Representative Conditions for Catalytic Hydrogenolysis of Benzyl Esters

| Catalyst | Additive/Modifier | Solvent | Pressure | Temperature | Outcome |

|---|---|---|---|---|---|

| 5-10% Pd/C | None | Methanol (B129727), Ethanol, Ethyl Acetate | 1 atm H₂ | Room Temp. | High efficiency, potential for olefin reduction |

| 5% Pd/C | Pyridine | Methanol | 1 atm H₂ | Room Temp. | Selective for benzyl group cleavage |

Other Selective Debenzylation Methods

While catalytic hydrogenolysis is a robust method, its incompatibility with certain functional groups and the requirement for specialized hydrogenation equipment have driven the development of alternative debenzylation strategies. These methods often offer greater functional group tolerance and milder reaction conditions.

One such approach involves the use of solid-supported reagents. For example, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄–SiO₂) has been shown to be an effective reagent for the selective and efficient debenzylation of benzyl esters. researchgate.netcqvip.com This heterogeneous system allows for simple workup procedures and can be performed under mild conditions, preserving sensitive functionalities like unsaturated bonds. researchgate.netcqvip.com

Lewis acids have also been employed for the cleavage of benzyl esters. Tin(IV) chloride (SnCl₄), for instance, can selectively debenzylate esters in the presence of other common protecting groups such as benzyl ethers, amines, and amides. dal.ca This selectivity is advantageous in complex molecular syntheses where multiple protecting groups are present. The reaction with SnCl₄ typically proceeds in a solvent like dichloromethane (B109758) at room temperature. dal.ca

In recent years, visible-light-mediated oxidative debenzylation has emerged as a powerful and mild technique. mpg.denih.gov This method often utilizes a photocatalyst in conjunction with an oxidizing agent to cleave the benzyl group. A key advantage of this approach is its high functional group tolerance, with functional groups like azides, alkenes, and alkynes remaining unaffected. mpg.de This method would be particularly suitable for a substrate like this compound, as it would be expected to leave the methylenecyclobutane moiety intact.

Table 2: Overview of Selective Debenzylation Methods for Benzyl Esters

| Reagent/System | Solvent | Temperature | Key Advantages |

|---|---|---|---|

| NaHSO₄–SiO₂ | Dichloromethane | Room Temp. | Heterogeneous, mild, good for unsaturated compounds researchgate.netcqvip.com |

| SnCl₄ | Dichloromethane | Room Temp. | Selective over benzyl ethers and amides dal.ca |

Exploration of Benzylic Functionalization and Benzyl Transfer Reactions

Beyond deprotection, the benzylic position of the benzyl group in this compound offers opportunities for further chemical modification. The functionalization of benzylic C–H bonds is a significant area of research in organic synthesis, providing a direct route to introduce new functional groups. researchgate.net

Various methods have been developed for benzylic C–H functionalization, including those mediated by transition metals, as well as metal-free oxidative approaches. researchgate.net For instance, photoredox catalysis can be employed to generate a benzylic radical, which can then be trapped by a suitable nucleophile to form a new C–C or C–heteroatom bond. rsc.org Such strategies could potentially be applied to modify the benzyl group of this compound, leading to novel derivatives.

Benzyl transfer reactions represent another avenue for the chemical transformation of benzyl esters. In these reactions, the benzyl group is transferred from the ester to another nucleophile. For example, 2-benzyloxypyridine, upon activation, can act as a benzyl transfer agent to alcohols and carboxylic acids. beilstein-journals.org While this is typically used for benzylation, the underlying principle of activating the benzyl group for transfer could be explored in the context of this compound for intermolecular or intramolecular functionalization.

The development of such benzylic functionalization and benzyl transfer reactions specific to this compound would expand its synthetic utility, allowing for the introduction of additional complexity and functionality into the molecular structure.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| Quinoline |

| Sodium hydrogen sulfate |

| Tin(IV) chloride |

| Toluene |

Advanced Characterization and Analytical Derivatization Strategies

Derivatization for Enhanced Chromatographic and Mass Spectrometric Analysis

Derivatization is a chemical modification process used to convert a compound into a product with properties that are more suitable for a specific analytical technique. For Benzyl (B1604629) 3-methylenecyclobutanecarboxylate, derivatization can be employed to improve its volatility for Gas Chromatography (GC) or to enhance its ionization efficiency and chromatographic retention for Liquid Chromatography-Mass Spectrometry (LC-MS).

While Benzyl 3-methylenecyclobutanecarboxylate is already a benzyl ester, the use of Benzyl Chloroformate (BCF) as a derivatizing agent is highly relevant for the analysis of its potential precursors or hydrolysis products, such as 3-methylenecyclobutanecarboxylic acid. rsc.org BCF reacts with carboxylic acids to form benzyl esters, a process that increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis. analytice.com

The derivatization procedure typically involves reacting the sample containing the carboxylic acid with BCF in a suitable solvent system. This pre-column derivatization converts the polar acid into a less polar benzyl ester, which exhibits improved chromatographic peak shape and sensitivity. rsc.org The resulting derivative can be readily analyzed by GC-MS, where the mass spectrum would show characteristic fragments of the benzyl group and the cyclobutane (B1203170) moiety, allowing for confident identification and quantification. The limit of quantification for analytes derivatized with BCF can be in the low µg/Media range. analytice.com

Table 1: GC-MS Derivatization Strategy for Precursor Analysis

| Target Analyte | Derivatization Reagent | Technique | Purpose |

|---|

Benzoyl Chloride (BzCl) is a versatile derivatization reagent primarily used for labeling compounds with primary and secondary amine, phenol, and thiol functional groups to improve their analysis by LC-MS/MS. chromatographyonline.comnih.gov While this compound itself does not possess these functional groups, this technique is crucial for analyzing potential impurities, related compounds, or metabolites that do.

The derivatization with BzCl attaches a nonpolar benzoyl group to the analyte, which significantly increases its hydrophobicity. chromatographyonline.com This leads to enhanced retention on reversed-phase LC columns, separating the analyte from the polar matrix components. chromatographyonline.com Furthermore, the benzoyl group improves ionization efficiency in electrospray ionization (ESI) and provides a common, easily fragmented tag for MS/MS analysis, which is beneficial for developing targeted and sensitive quantitative assays. nih.govnih.gov The workflow involves mixing the sample with BzCl under controlled pH conditions, followed by LC-MS/MS analysis. chromatographyonline.com This method has proven effective for a wide range of compounds in diverse biological matrices. nih.govresearchwithrowan.com

O-Benzylhydroxylamine (O-BHA) is a key derivatization reagent for the analysis of carboxylic acids and carbonyl compounds (aldehydes and ketones) by LC-MS/MS. nih.govnih.gov This method is particularly applicable to the analysis of the carboxylic acid precursor of this compound or any potential metabolites containing a ketone or aldehyde functionality.

For carboxylic acids, the derivatization typically requires an activating agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), which facilitates the formation of an amide bond between the acid and O-BHA. researchgate.net This process converts the highly polar carboxylic acid into a more hydrophobic derivative with improved chromatographic properties. researchgate.net The benzyl group in the derivative enhances the ionization response in MS detection. nih.gov This O-BHA derivatization method is noted for being rapid, sensitive, and reproducible, making it suitable for quantifying low-level metabolites in complex samples like cancer cells and tissues. nih.govresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the detailed molecular structure. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be performed.

¹H NMR : The proton spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range), a singlet for the benzylic methylene (B1212753) protons (-CH₂-O-), signals for the exocyclic methylene protons (=CH₂), and complex multiplets for the protons on the cyclobutane ring. Proposing a distinct spectroscopic pattern can aid in the compound's identification in various samples. nih.gov

¹³C NMR : The carbon spectrum would confirm the presence of all carbon atoms, including the carbonyl carbon of the ester group, the aromatic carbons, the benzylic carbon, the sp² carbons of the methylene group, and the sp³ carbons of the cyclobutane ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | ~7.35 | Multiplet |

| Benzylic (CH₂) | ~5.15 | Singlet |

| Methylene (=CH₂) | ~4.80 | Multiplet |

UV-Vis Spectroscopy : The ultraviolet-visible spectrum of the compound is expected to be characterized by absorption bands originating from the π → π* transitions of the benzene (B151609) ring within the benzyl group. The primary absorption maximum (λmax) would likely be observed around 250-270 nm, which is typical for monosubstituted benzene rings. This property is particularly useful for detection in HPLC analysis.

X-ray Diffraction : If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure. This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, offering unambiguous proof of its structure.

Chromatographic Purity and Composition Assessment

Chromatographic methods are essential for determining the purity of this compound and for quantifying it in mixtures.

Gel Permeation Chromatography (GPC) : GPC is a size-exclusion chromatography technique typically used for analyzing polymers. For a small molecule like this compound, GPC would be employed in specific contexts, such as separating the monomeric compound from any potential oligomeric or polymeric impurities that may have formed during synthesis or storage.

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of non-volatile compounds. A reversed-phase HPLC method would be developed for this compound.

Column : A C18 column is typically used for separating compounds of moderate polarity.

Mobile Phase : A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be optimized to achieve good separation from impurities.

Detection : A UV detector set at the absorption maximum of the benzyl group (e.g., 254 nm) would provide high sensitivity for detection and quantification. The method would be validated to determine linearity, accuracy, and precision for reliable purity assessment.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzyl Chloroformate |

| Benzoyl Chloride |

| O-Benzylhydroxylamine |

| 3-methylenecyclobutanecarboxylic acid |

| 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide |

| Acetonitrile |

Strategic Applications in Contemporary Organic Synthesis and Polymer Science

Utilization as a Key Building Block in Complex Molecule Construction

The inherent ring strain and functionality of the cyclobutane (B1203170) moiety make this compound an attractive starting point for constructing intricate molecular frameworks that are of significant interest in medicinal chemistry and materials science.

Benzyl (B1604629) 3-methylenecyclobutanecarboxylate and its close chemical relatives serve as key starting materials for the synthesis of novel spiro[2.3]hexane amino acids. researchgate.net These molecules are conformationally rigid analogs of important neurotransmitters like γ-aminobutyric acid (GABA). researchgate.net The synthetic strategy to create these spirocycles involves the [1+2] cycloaddition of diazo compounds across the exocyclic double bond of the methylenecyclobutane (B73084) core. researchgate.net This reaction efficiently constructs the three-membered cyclopropane (B1198618) ring fused in a spiro fashion to the cyclobutane ring. Subsequent chemical modifications, such as a modified Curtius reaction, are then used to convert a carboxyl group into the necessary amine functionality, yielding the final target amino acids. researchgate.net

The rigid spirocyclic structure is highly desirable in drug design as it restricts the conformational flexibility of the molecule, allowing for more specific interactions with biological targets.

The unique three-dimensional structure of the cyclobutane ring is a privileged scaffold in drug discovery. Benzyl 3-methylenecyclobutanecarboxylate is an ideal precursor for creating a wide array of substituted cyclobutane structures. The exocyclic alkene provides a reactive handle for a multitude of chemical transformations, including cycloadditions, epoxidations, and hydroborations, allowing for the introduction of diverse functional groups. These reactions pave the way for the synthesis of polyfunctional chemical platforms that can be elaborated into more complex molecular entities.

An efficient synthetic pathway to related spirocyclic amino acids involves the modification of commercially available spirocyclic diesters through a sequence of monohydrolysis and Curtius rearrangement. scilit.com This highlights the utility of such strained ring systems in building complex molecular architectures on a significant scale. scilit.com

The derivatives of this compound are valuable intermediates in the development of advanced pharmaceutical agents. For instance, the spiro[2.3]hexane amino acids synthesized from its analogs are identified as promising modulators of GABAergic cascades within the human central nervous system. researchgate.net The ability to create conformationally restricted analogs of neurotransmitters is a key strategy in modern medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties of new drug candidates. The development of novel sulfonamides, for example, has gained significant attention from researchers for their potential applications in medicinal chemistry and pharmaceutical sciences. ijcce.ac.ir

Monomer in Polymerization Chemistry

Beyond its use in small molecule synthesis, this compound is a functional monomer for creating polymers with unique properties, leveraging either its alkene functionality or the potential for ring-opening.

The exocyclic methylene (B1212753) group of this compound is susceptible to free radical polymerization (FRP). uliege.be This process is a robust and widely used method for generating high molecular weight polymers due to its tolerance of various functional groups. uliege.be In this mechanism, a radical initiator adds to the double bond, creating a new radical species that propagates by adding to subsequent monomer units in a chain-growth process.

To achieve greater control over the polymerization process, advanced techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed. nih.gov RAFT allows for the synthesis of polymers with well-defined molecular weights and low dispersity, which is crucial for applications requiring precise material properties. nih.gov

Below is a table summarizing typical conditions and outcomes for the free radical polymerization of analogous methylene heterocyclic compounds.

| Polymerization Method | Initiator | Temperature (°C) | Solvent | Resulting Polymer M ( kg/mol ) | Dispersity (Đ) |

| Conventional FRP | AIBN | 65 | DMF | 9.8 | 1.70 |

| RAFT Polymerization | Trithiocarbonate | 65-100 | DMF | Controlled | Low (<1.5) |

Data based on analogous systems described in the literature. uliege.be

The significant ring strain of the cyclobutane core in this compound makes it a candidate for Ring-Opening Polymerization (ROP). This polymerization method offers a powerful strategy for incorporating functional groups directly into the polymer backbone. nih.gov

One potential pathway is a radical Ring-Opening Polymerization (rROP), where the initial radical addition to the alkene is followed by a rearrangement that opens the strained four-membered ring. uliege.be This process introduces the ester functionality into the main chain of the resulting polymer, creating degradable linkages within a carbon-carbon backbone. uliege.benih.gov

Alternatively, catalyzed ROP pathways, which are well-established for other strained cyclic esters like benzyl malolactonate, could be explored. nih.govrsc.org These reactions can be initiated by various catalysts, including enzymes (e.g., lipases) or organocatalysts, to yield well-defined polyesters. nih.govd-nb.infonih.gov The use of such catalysts could provide access to biocompatible and biodegradable polymers suitable for biomedical applications. nih.gov

Contribution to Methodology Development in Organic Reactions and Catalysis

This compound, as a representative of the broader class of methylenecyclobutanes (MCBs), is a valuable substrate in the development of novel synthetic methodologies. The inherent strain of the cyclobutane ring and the reactivity of the exocyclic double bond make this scaffold a versatile building block for complex molecular architectures. Its contributions are particularly notable in the realm of transition-metal catalysis, where the unique reactivity of the methylenecyclobutane core has been exploited to forge new carbon-carbon and carbon-heteroatom bonds.

The primary role of this compound in methodology development stems from its ability to undergo a variety of transformations, including cycloadditions, ring-opening and ring-expansion reactions, and palladium-catalyzed C-C bond activation. These reactions have not only provided access to novel molecular scaffolds but have also contributed to a deeper understanding of reaction mechanisms and the development of new catalytic systems.

A significant area of development has been in palladium-catalyzed reactions. The strain in the four-membered ring of methylenecyclobutanes makes them susceptible to C-C bond activation. For instance, palladium catalysts have been shown to facilitate the activation of the C-C bonds in methylenecyclobutanes, leading to ring-opening and subsequent cross-coupling reactions. This has been elegantly demonstrated in the synthesis of multisubstituted indanes through a tandem reaction process involving intramolecular carbopalladation, β-carbon elimination, and intermolecular trapping with boronic acids. bohrium.com The development of specialized phosphoramidite (B1245037) ligands has been crucial for achieving high efficiency in these transformations. bohrium.com

Furthermore, palladium-catalyzed alkene difunctionalization reactions of activated dienes have been developed to selectively construct methylenecyclobutanes. nih.govacs.org These reactions, which can be controlled to favor the formation of either four- or five-membered rings, showcase the utility of palladium catalysis in harnessing the reactivity of strained systems. The choice of ligand plays a critical role in directing the regioselectivity of these reactions, with specific phosphite (B83602) or phosphine (B1218219) ligands favoring either 4-exo or 5-endo cyclization pathways. nih.govacs.org

Ring-expansion reactions of methylenecyclobutanes catalyzed by palladium(II) complexes represent another significant contribution to synthetic methodology. These reactions provide a route to cyclopentanones, valuable intermediates in organic synthesis. rsc.orgrsc.org The transformation proceeds under relatively mild conditions and demonstrates the ability of palladium catalysts to promote skeletal rearrangements of strained ring systems.

Beyond palladium catalysis, methylenecyclobutanes are valuable partners in cycloaddition reactions. Gold(I) catalysis has been employed in formal (4+1) cycloaddition reactions where methylenecyclopropanes isomerize in situ to cyclobutenes, which then react with carbene precursors to form cyclopentenes. nih.govscispace.com This highlights the potential of methylenecyclobutane derivatives to act as four-carbon building blocks in the construction of larger ring systems. Additionally, [2+2] photocycloaddition reactions provide a classical yet effective method for the synthesis of the cyclobutane core itself, which is a foundational aspect of methodology development in this area. acs.org

The development of copper-catalyzed borylative cyclization offers a modular and general strategy for the synthesis of structurally diverse methylenecyclobutanes. thieme-connect.comrsc.org This method allows for the installation of various functionalities on the methylenecyclobutane skeleton, expanding the chemical space accessible to synthetic chemists and providing a platform for the discovery of new reactions and applications. thieme-connect.comrsc.org

The following table summarizes key catalytic systems and reaction types where the methylenecyclobutane scaffold, as present in this compound, plays a crucial role in methodology development.

| Catalyst System | Reaction Type | Product Class | Reference(s) |

| Palladium(0) with phosphoramidite ligand | C-C Bond Activation/Suzuki Coupling | Multisubstituted Indanes | bohrium.com |

| Palladium(0) with phosphite or phosphine ligands | Alkene Difunctionalization | Methylene Cyclobutanes/Cyclopentanes | nih.govacs.org |

| Palladium(II) | Ring Expansion | Cyclopentanones | rsc.orgrsc.org |

| Gold(I) | Formal (4+1) Cycloaddition | Cyclopentenes | nih.govscispace.com |

| Copper(I) with IMes ligand | Borylative Cyclization | Functionalized Methylenecyclobutanes | thieme-connect.comrsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzyl 3-methylenecyclobutanecarboxylate, and what critical parameters should be optimized during synthesis?

- Methodology : The compound can be synthesized via esterification of 3-methylenecyclobutanecarboxylic acid with benzyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include temperature control (60–80°C to avoid side reactions), stoichiometric ratios (excess benzyl alcohol to drive equilibrium), and inert atmosphere to prevent oxidation. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane eluent) or recrystallization is recommended. Reaction progress should be monitored by TLC or GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodology :

- NMR : H and C NMR to confirm ester linkage (e.g., benzyloxy protons at δ 5.1–5.3 ppm, carbonyl at ~170 ppm in C) and cyclobutane ring geometry.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H] or [M+Na]) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (acetonitrile/water) resolves polar impurities .

Q. What are the key stability considerations for storing this compound, and how can degradation pathways be monitored?

- Methodology : Store under argon at –20°C to minimize hydrolysis and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid or benzyl alcohol). Use Karl Fischer titration to monitor moisture uptake in storage containers .

Advanced Research Questions

Q. How does the strained cyclobutane ring in this compound influence its reactivity in ring-opening or [2+2] cycloaddition reactions?

- Methodology : The ring strain (estimated via DFT calculations) enhances susceptibility to thermal or photochemical ring-opening. Investigate reactions under controlled UV light (254 nm) or heating (80–100°C) with trapping agents (e.g., diethylamine for Michael adducts). Monitor kinetics using in-situ FTIR or H NMR to track ring-opening intermediates .

Q. What strategies can be employed to achieve enantioselective synthesis of chiral derivatives from this compound?

- Methodology : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for asymmetric Diels-Alder reactions with dienes. Optimize solvent polarity (e.g., toluene vs. DCM) and temperature (–40°C to 25°C) to enhance enantiomeric excess (ee). Analyze ee via chiral HPLC (Chiralpak AD-H column) or F NMR with chiral shift reagents .

Q. How can computational chemistry tools predict the physicochemical properties and reaction pathways of this compound?

- Methodology :

- Molecular Dynamics (MD) : Simulate solubility parameters (logP) and partition coefficients using software like COSMO-RS. Compare with experimental XlogP values (~2.2 for similar esters) .

- DFT Studies : Calculate activation energies for cycloreversion or cycloaddition pathways (e.g., Gaussian 16 with B3LYP/6-311+G(d,p) basis set). Validate predictions with kinetic data from DSC or stopped-flow spectroscopy .

Q. What advanced analytical techniques are required to resolve co-eluting impurities or degradation products in samples of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.